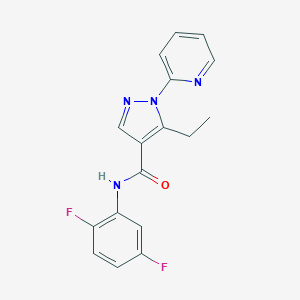

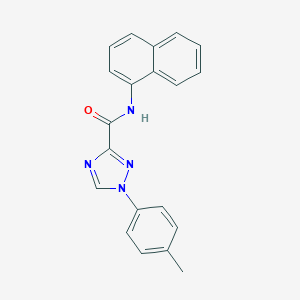

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide, also known as MNTX, is a small molecule that has been extensively studied for its potential use in scientific research. MNTX is a triazole analog of α-methyl-tryptophan, which is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a key role in the regulation of the immune system, and has been implicated in a variety of diseases, including cancer, autoimmune disorders, and viral infections. In

Mecanismo De Acción

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a competitive inhibitor of IDO, which means that it binds to the active site of the enzyme and prevents it from catalyzing the conversion of tryptophan to kynurenine. Tryptophan is an essential amino acid that is required for T cell proliferation and function, and its depletion by IDO has been shown to inhibit T cell responses. By inhibiting IDO, this compound can prevent tryptophan depletion and promote T cell activation.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, particularly in the context of immune activation. This compound has been shown to enhance T cell proliferation and function, and to promote the production of cytokines and chemokines that are involved in immune cell recruitment and activation. This compound has also been shown to inhibit the activity of regulatory T cells, which are immune cells that suppress immune responses and promote immune tolerance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, particularly in the context of immune activation, and it has the potential to enhance T cell responses and promote immune activation.

However, there are also some limitations to the use of this compound in lab experiments. This compound is a small molecule that may not be suitable for use in vivo, and it may have limited bioavailability and stability in biological systems. Additionally, the inhibition of IDO by this compound may have complex effects on immune responses, and the optimal conditions for its use in lab experiments may require further optimization.

Direcciones Futuras

There are several future directions for research on 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to explore the use of this compound in combination with other immunotherapeutic agents, such as checkpoint inhibitors or adoptive T cell therapies. Another potential direction is to explore the use of this compound in the treatment of viral infections, such as HIV or hepatitis C, which have been shown to induce IDO activity and suppress immune responses. Additionally, further research is needed to optimize the conditions for the use of this compound in lab experiments, and to explore its potential use in vivo. Overall, this compound represents a promising tool for the study of immune activation and regulation, and its potential applications in scientific research are wide-ranging.

Métodos De Síntesis

The synthesis of 1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a multistep process that involves several chemical reactions. The starting material for the synthesis is 1-naphthylamine, which is converted to 1-naphthyl-1H-1,2,4-triazole-3-carboxylic acid through a series of reactions involving nitration, reduction, and cyclization. The 4-methylphenyl group is then added to the triazole ring via a Friedel-Crafts acylation reaction, and the resulting compound is converted to this compound through a series of steps involving protection and deprotection of functional groups.

Aplicaciones Científicas De Investigación

1-(4-methylphenyl)-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of immunology. This compound has been shown to inhibit the activity of IDO, which is an enzyme that plays a key role in the regulation of the immune system. IDO is expressed by a variety of immune cells, including dendritic cells, macrophages, and T cells, and is involved in the suppression of T cell responses. By inhibiting the activity of IDO, this compound has the potential to enhance T cell responses and promote immune activation.

Propiedades

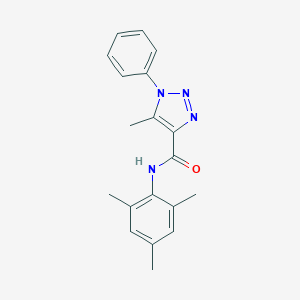

Fórmula molecular |

C20H16N4O |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

1-(4-methylphenyl)-N-naphthalen-1-yl-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C20H16N4O/c1-14-9-11-16(12-10-14)24-13-21-19(23-24)20(25)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,25) |

Clave InChI |

XQYAMMABFAZUOY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |

SMILES canónico |

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)

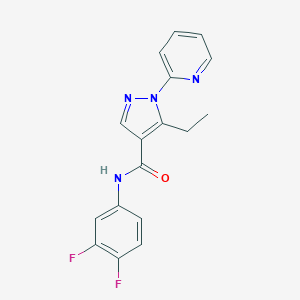

![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)